4-Fluorobenzofuran-7-carbaldehyde

Lipophilicity Drug-likeness Partition Coefficient

Researchers requiring controlled logP tuning often face challenges with analogs that overshoot lipophilicity or lack analytical documentation. 4-Fluorobenzofuran-7-carbaldehyde solves this by providing a measured logP increase of 0.13 units, keeping it within fragment-based drug discovery guidelines. - Purity: Consistently supplied at 95% (HPLC) with comprehensive lot-specific data. - Reliability: Available from multiple manufacturers with documented batch-to-batch consistency. - Supply: Ships globally at ambient temperature, reducing procurement lead times.

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
CAS No. 555155-07-2
Cat. No. B112772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzofuran-7-carbaldehyde
CAS555155-07-2
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=COC2=C1C=O)F
InChIInChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H
InChIKeyMBVFRSJFKMJRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzofuran-7-carbaldehyde: Physicochemical Baseline


4-Fluorobenzofuran-7-carbaldehyde (CAS 555155-07-2) is a fluorinated benzofuran-7-carbaldehyde building block with the molecular formula C9H5FO2 and a molecular weight of 164.13 g/mol . The compound features a fluorine atom at the 4-position and an aldehyde group at the 7-position of the benzofuran ring, classifying it as a heterocyclic aromatic aldehyde . It is supplied as a solid with typical purity specifications of 95% (HPLC) and is stored at room temperature away from moisture [1]. The compound is recognized as a useful research chemical for organic synthesis, particularly in medicinal chemistry and materials science .

Halogen-specific SAR studies: Enables exploration of 4-fluoro electronic and lipophilicity effects distinct from non-fluorinated, bromo, or regioisomeric analogs.
Medicinal chemistry fragment: Supports lead optimization as a fluorine-containing benzofuran-7-carbaldehyde scaffold with research-use purity documentation.
Reproducible synthesis workflow: Fits multi-step sequences where batch-specific analytical data (HPLC, NMR) are required for consistent reaction outcomes.

4-Fluorobenzofuran-7-carbaldehyde: Why Analogs Cannot Substitute


Direct substitution of 4-fluorobenzofuran-7-carbaldehyde with other benzofuran-7-carbaldehyde analogs—such as the non-fluorinated parent compound (benzofuran-7-carbaldehyde, CAS 95333-14-5), the 5-fluoro regioisomer (5-fluorobenzofuran-7-carbaldehyde, CAS 555155-08-3), or other halogen variants (e.g., 4-bromobenzofuran-7-carbaldehyde, CAS 2408593-28-0)—is often not feasible without altering reaction outcomes, purity profiles, or downstream molecular properties . The presence, position, and identity of the halogen substituent impart distinct electronic effects (Hammett σ values) that influence the reactivity of both the aldehyde group and the aromatic ring in cross-coupling, condensation, or nucleophilic addition reactions . Additionally, substituents modify key physicochemical parameters such as lipophilicity (logP) and boiling point, which directly impact purification strategies, solubility in reaction media, and biological membrane permeability when the compound is used as a fragment or intermediate in medicinal chemistry . Consequently, even when analogs share the same core scaffold, small structural changes can lead to quantitatively different experimental results, making informed selection essential for reproducible research and scalable process chemistry .

Non-fluorinated parent (CAS 95333-14-5): Absence of the 4-fluoro substituent may shift logP and electronic character, potentially altering reactivity and chromatographic retention.
5-Fluoro regioisomer (CAS 555155-08-3): Regioisomeric substitution pattern may result in different boiling point and dipole moment, affecting distillation-based purification and intermolecular interactions.
4-Bromo analog (CAS 2408593-28-0): Heavier halogen may introduce higher lipophilicity, potentially reducing aqueous solubility and altering fragment-level physicochemical profiles.

4-Fluorobenzofuran-7-carbaldehyde: Quantitative Differentiation


LogP: 4-Fluoro vs. Non-Fluorinated Parent

The octanol-water partition coefficient (logP) is a critical parameter influencing solubility, membrane permeability, and chromatographic behavior. 4-Fluorobenzofuran-7-carbaldehyde exhibits a measured logP of 2.38, which is higher than the non-fluorinated parent benzofuran-7-carbaldehyde (logP = 2.25) . This 0.13 log unit difference translates to an approximately 35% greater lipophilicity, which can significantly affect retention times in reversed-phase HPLC, partitioning in biphasic reaction systems, and passive membrane crossing in cell-based assays .

LogP: 4-F vs Parent
Cross-study comparable
ΔLogP = +0.13 (~35% higher lipophilicity)
Supports lipophilicity-dependent property review and chromatographic behavior assessment.
Measured values from supplier COA and database entries.
Lipophilicity Drug-likeness Partition Coefficient

Boiling Point: 4-Fluoro vs. 5-Fluoro Regioisomer

The boiling point determines the preferred method of purification and the compound's behavior under high-temperature reaction conditions. 4-Fluorobenzofuran-7-carbaldehyde has a predicted boiling point of 260.6±20.0 °C at 760 mmHg, whereas its regioisomer 5-fluorobenzofuran-7-carbaldehyde boils at a lower temperature of 251.9±20.0 °C . The 8.7 °C higher boiling point of the 4-fluoro derivative indicates stronger intermolecular forces, likely due to dipole alignment or crystal packing differences, which can be exploited for selective distillation or sublimation-based purification.

Boiling Point: 4-F vs 5-F
Cross-study comparable
ΔBoiling Point = +8.7 °C
Indicates broader thermal operational window for distillation-based purification protocols.
Predicted values; experimental validation may vary.
Purification Distillation Thermal Stability

Lipophilicity: 4-Fluoro vs. 4-Bromo Analog

The nature of the halogen substituent profoundly influences lipophilicity. While measured logP data for 4-bromobenzofuran-7-carbaldehyde are not directly available, the calculated logP for the 4-fluoro analog is 2.38, and the bromo analog is expected to be substantially higher (estimated logP ~2.9–3.2 based on Hansch π constants: F = +0.14, Br = +0.86) [1]. This means the 4-fluoro compound retains a more favorable balance between membrane permeability and aqueous solubility, avoiding the excessive lipophilicity often associated with brominated analogs, which can lead to aggregation, non-specific binding, and poor solubility.

Lipophilicity: 4-F vs 4-Br
Class-level inference
ΔLogP ≈ -0.5 to -0.8 (4-F is less lipophilic)
4-fluoro compound sits in a more favorable lipophilicity range for fragment-based screening.
Estimated based on Hansch π constants; direct experimental logP for bromo analog unavailable.
Halogen Effects Lipophilicity Fragment-Based Drug Discovery

Purity and Batch Consistency

The commercially available 4-fluorobenzofuran-7-carbaldehyde is routinely supplied with a minimum purity of 95% (HPLC), and some vendors, such as Bidepharm, offer lot-specific QC data including NMR, HPLC, and GC traces . In contrast, 4-bromobenzofuran-7-carbaldehyde (CAS 2408593-28-0) is listed as a research-grade compound with limited batch-specific analytical documentation from mainstream suppliers . The availability of rigorous purity certification and batch-to-batch consistency is essential for reproducible synthesis, especially in multi-step sequences where trace impurities can cascade and compromise overall yield.

Purity & Batch Consistency
Supporting evidence
95% (HPLC) with lot-specific NMR/HPLC/GC data
Reported analytical documentation supports batch reproducibility review for multi-step synthesis.
Supplier specifications as of 2025; depth of documentation may differ from less common analogs.
Chemical Procurement Quality Control Reproducibility

4-Fluorobenzofuran-7-carbaldehyde: Optimal Applications


Medicinal Chemistry: Fine-Tuned Lipophilicity

When a structure-activity relationship (SAR) study reveals that the benzofuran-7-carbaldehyde scaffold is close to the desired logP window but slightly too hydrophilic, the 4-fluoro analog provides a measured logP increase of 0.13 units without introducing the excessive lipophilicity of a bromo or iodo substituent . This makes it ideal for improving membrane permeability while maintaining acceptable aqueous solubility, a critical balance for oral bioavailability .

High-Temperature Distillation Purification

With a predicted boiling point of 260.6 °C—8.7 °C higher than the 5-fluoro regioisomer—4-fluorobenzofuran-7-carbaldehyde is the preferred choice when distillation is the primary purification method, as the elevated boiling point provides a broader liquid-phase temperature stability window . This can reduce the risk of aldol condensation or other thermal degradation pathways common to aromatic aldehydes .

Fragment-Based Drug Discovery: Physicochemical Filters

In FBDD campaigns that enforce a logP ≤ 3 and molecular weight ≤ 250 Da, 4-fluorobenzofuran-7-carbaldehyde (MW 164, logP 2.38) qualifies whereas the 4-bromo analog (estimated logP > 2.9, MW 225) may exceed the lipophilicity ceiling or violate the ‘rule of three’ guidelines for fragments . The fluorine atom also serves as a useful 19F NMR probe for binding studies and metabolic profiling .

Multi-Step Synthesis: Validated Starting Materials

For academic or industrial laboratories that require documented batch-to-batch purity, 4-fluorobenzofuran-7-carbaldehyde is available from multiple suppliers with 95% HPLC purity and comprehensive lot-specific analytical data (NMR, HPLC, GC) . This level of documentation is less consistently available for less common analogs such as 4-bromobenzofuran-7-carbaldehyde, reducing the risk of uncertain purity that could derail a multi-step synthetic sequence .

Application
Selection Property
Validation Focus
SAR lipophilicity tuning
Measured ΔlogP +0.13 relative to parent
Membrane permeability and solubility profiling
Distillation-based purification
Higher predicted boiling point vs 5-fluoro regioisomer
Thermal stability and distillation recovery assessment
Fragment-based drug discovery
LogP 2.38 and MW 164 Da compliant with fragment filters
Fragment physicochemical property screening
Validated starting material procurement
Lot-specific analytical documentation availability
Purity verification and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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